molecular formula C10H14Br2ClN B13031800 (R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

Cat. No.: B13031800
M. Wt: 343.48 g/mol
InChI Key: MPXVRLRPBQCSRQ-HNCPQSOCSA-N
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Description

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is a chemical compound that features a dibromophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride typically involves the bromination of a phenyl group followed by the attachment of a butan-1-amine moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo ketones, while reduction could produce dibromo alcohols.

Scientific Research Applications

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo groups may enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,4-Dibromophenyl)butan-1-amine hydrochloride
  • ®-1-(2,6-Dibromophenyl)butan-1-amine hydrochloride
  • ®-1-(3,5-Dibromophenyl)butan-1-amine hydrochloride

Uniqueness

®-1-(2,5-Dibromophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other dibromophenyl derivatives .

Properties

Molecular Formula

C10H14Br2ClN

Molecular Weight

343.48 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m1./s1

InChI Key

MPXVRLRPBQCSRQ-HNCPQSOCSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Origin of Product

United States

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